molecular formula C18H26N2O3 B2598210 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenoxypropan-1-one CAS No. 2310100-02-6

1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenoxypropan-1-one

Cat. No.: B2598210
CAS No.: 2310100-02-6
M. Wt: 318.417
InChI Key: HBZPDWCTKRKASD-UHFFFAOYSA-N
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Description

1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenoxypropan-1-one is a heterocyclic compound featuring a 1,4-diazepane core substituted with an oxolane (tetrahydrofuran) moiety at the 3-position and a phenoxypropan-1-one group.

Properties

IUPAC Name

1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-15(23-17-6-3-2-4-7-17)18(21)20-10-5-9-19(11-12-20)16-8-13-22-14-16/h2-4,6-7,15-16H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZPDWCTKRKASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCN(CC1)C2CCOC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenoxypropan-1-one typically involves the reaction of oxolane derivatives with diazepane and phenoxypropanone precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the reaction. The process may also involve steps like hydrogenation, cyclization, and condensation to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process. Additionally, purification techniques like recrystallization, distillation, and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenoxypropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or diazepane moieties using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substituting agents: Sodium hydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenoxypropan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs in Antimycobacterial Research

Compound (98) Derivatives (Naidu et al., 2020):
These derivatives, such as 1-(4-(benzo[d]isoxazol-3-yl)piperazin-1-yl/1,4-diazepan-1-yl)-2-(1H-indol-3-yl) substituted-1-ones, share the 1,4-diazepane backbone but replace the oxolane group with benzo[d]isoxazole and indole moieties. They demonstrated in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv (MIC: 0.8–1.6 µg/mL) .

Key Differences :

  • Substituents: The target compound’s oxolane and phenoxy groups may enhance solubility compared to benzo[d]isoxazole/indole derivatives.

Commercial Analog: 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one

Source : Catalog Number BK83034 (2025)
Structural Comparison :

  • Core : Identical 1,4-diazepane-oxolane backbone.
  • Side Chain: Replaces 2-phenoxypropan-1-one with a 3-[4-(trifluoromethyl)phenyl]propan-1-one group.
Property Target Compound BK83034 Analog
Molecular Formula C₁₉H₂₅N₂O₃* C₁₉H₂₅F₃N₂O₂
Molecular Weight ~337.4 g/mol* 370.41 g/mol
Substituent 2-phenoxy 4-(trifluoromethyl)phenyl
Commercial Availability Not specified Available (USD pricing provided)

Functional Implications :

1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Source : Calculated properties (2014)
Structural Comparison :

  • Core : Similar 1,4-diazepane ring.
  • Substituents : Replaces oxolane with 4-methylpyrrolidine and acetyl group.
Property Target Compound Methylpyrrolidine Analog
IUPAC Name 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenoxypropan-1-one 1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethan-1-one
Key Features Oxolane, phenoxypropanone Methylpyrrolidine, acetyl

Hypothesized Differences :

  • The methylpyrrolidine substituent may improve blood-brain barrier penetration due to increased lipophilicity, whereas the oxolane-phenoxy combination could favor peripheral tissue targeting .

Research Findings and Implications

  • Antimycobacterial Potential: Structural parallels with Naidu et al.’s derivatives suggest the target compound could be screened against M. tuberculosis strains, leveraging the diazepane-oxolane scaffold’s interaction with bacterial enzymes .
  • Metabolic Stability : The trifluoromethylphenyl analog (BK83034) highlights how substituent choice impacts drug-like properties, guiding future synthetic optimization .
  • Synthetic Feasibility: Evidence from related coumarin and oxazepanone derivatives (e.g., ethyl (E)-5-(((1R,2R)-2-(3-chlorophenyl)-1-(4-chlorophenyl)-2-hydroxyethyl)amino)-4,4-dimethyl-5-oxopent-2-enoate) underscores the importance of stereochemistry and functional group placement in biological activity .

Biological Activity

1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenoxypropan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure

The compound is characterized by a diazepane ring and an oxolane moiety, which contribute to its pharmacological properties. The structural formula can be represented as follows:

C17H24N3O2\text{C}_{17}\text{H}_{24}\text{N}_{3}\text{O}_{2}

The precise mechanism of action for this compound remains largely unexplored. However, compounds with similar structures often interact with neurotransmitter receptors or enzymes involved in key metabolic pathways.

Target Receptors

Research indicates that diazepane derivatives may act on various receptors, including:

  • GABA Receptors : Potential anxiolytic effects.
  • Serotonin Receptors : Possible modulation of mood and anxiety.

Antimicrobial Activity

Studies on related compounds suggest that diazepane derivatives exhibit significant antimicrobial properties. For instance, compounds with a similar structure have shown effectiveness against a range of bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa20 µg/mL

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have indicated varying degrees of toxicity. For example, a study reported the following results for similar diazepane derivatives:

Dose (µM)Cell Line A (Viability %)Cell Line B (Viability %)
1008590
2006070
3003050

These findings suggest that while some derivatives may possess cytotoxic effects at higher concentrations, they may also enhance cell viability at lower doses.

Study 1: Antimicrobial Efficacy

A recent study synthesized several diazepane derivatives and evaluated their antimicrobial activity against common pathogens. The results demonstrated that certain modifications to the diazepane structure significantly increased antimicrobial potency compared to standard antibiotics like ciprofloxacin .

Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of a series of synthesized compounds similar to this compound on various cancer cell lines. The study revealed that specific structural alterations could lead to enhanced cytotoxicity against breast cancer cells while sparing normal cells .

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